
Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate is an organic compound with the molecular formula C22H17Cl3O2. It is a derivative of methacrylate, which is commonly used in various chemical and industrial applications. This compound is characterized by the presence of three chlorophenyl groups attached to a central carbon atom, which is further connected to a methacrylate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with Tris(3-chlorophenyl)methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate can undergo oxidation reactions, particularly at the methacrylate moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the chlorophenyl groups, converting them to phenyl groups. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of Tris(phenyl)methyl 2-methylprop-2-enoate.
Substitution: Formation of Tris(3-hydroxyphenyl)methyl 2-methylprop-2-enoate or Tris(3-aminophenyl)methyl 2-methylprop-2-enoate.
Applications De Recherche Scientifique
Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its excellent chemical resistance and durability.
Mécanisme D'action
The mechanism of action of Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cell membranes, leading to increased permeability and disruption of cellular processes. The presence of chlorophenyl groups enhances its ability to penetrate lipid bilayers, making it effective against various microorganisms. Additionally, the methacrylate moiety allows for polymerization reactions, which can be exploited in drug delivery and material science applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(4-chlorophenyl)methyl 2-methylprop-2-enoate
- Tris(3-bromophenyl)methyl 2-methylprop-2-enoate
- Tris(3-fluorophenyl)methyl 2-methylprop-2-enoate
Uniqueness
Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate is unique due to the specific positioning of chlorine atoms on the phenyl rings, which imparts distinct chemical and physical properties. The presence of chlorine atoms enhances the compound’s reactivity and stability, making it suitable for various applications in research and industry. Additionally, the methacrylate moiety provides versatility in polymerization reactions, allowing for the creation of materials with tailored properties.
Propriétés
Numéro CAS |
106967-20-8 |
|---|---|
Formule moléculaire |
C23H17Cl3O2 |
Poids moléculaire |
431.7 g/mol |
Nom IUPAC |
tris(3-chlorophenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C23H17Cl3O2/c1-15(2)22(27)28-23(16-6-3-9-19(24)12-16,17-7-4-10-20(25)13-17)18-8-5-11-21(26)14-18/h3-14H,1H2,2H3 |
Clé InChI |
PJAMIMATQNYHJT-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC(C1=CC(=CC=C1)Cl)(C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)
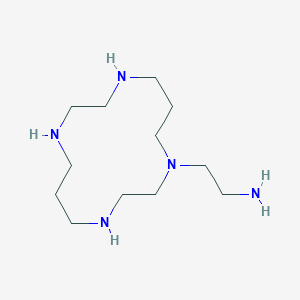
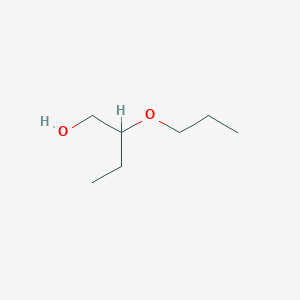
![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)
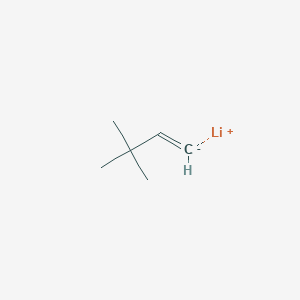
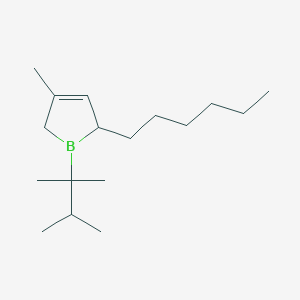
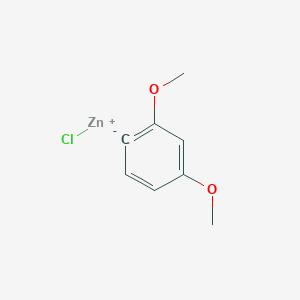
![1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine](/img/structure/B14333724.png)
![2-[(Benzyloxy)methyl]oxan-3-one](/img/structure/B14333732.png)
![Bis(imidazo[1,2-a]pyridin-3-yl)methane](/img/structure/B14333734.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine](/img/structure/B14333742.png)
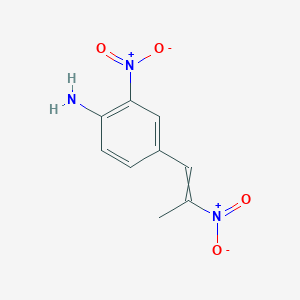
![3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)
